

Application Notes and Protocols for Long-Term Imidapril Administration in Rodent Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration of **Imidapril**, an angiotensin-converting enzyme (ACE) inhibitor, in rodent models. The included protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the chronic effects of **Imidapril** on cardiovascular and renal systems.

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data from long-term studies of **Imidapril** administration in rodent models of hypertension and heart failure.

Table 1: Effects of Long-Term **Imidapril** Treatment on Hemodynamic and Cardiac Parameters in Dahl Salt-Sensitive (DS) Rats with Heart Failure.[1][2]



Parameter	Control (DR-C)	Vehicle-Treated Heart Failure (DSCHF-V)	Imidapril-Treated Heart Failure (DSCHF-I)
Systolic Blood Pressure (mmHg)	127 ± 3	251 ± 6	249 ± 5
Heart Rate (beats/min)	368 ± 12	375 ± 15	371 ± 13
Body Weight (g)	425 ± 15	358 ± 18	389 ± 12†
Left Ventricular Mass (mg/g body weight)	2.15 ± 0.08	3.28 ± 0.12	2.89 ± 0.10†
Left Ventricular End- Diastolic Diameter (mm)	7.40 ± 0.07	9.44 ± 0.38	7.59 ± 0.26†
Fractional Shortening (%)	42.26 ± 0.85	25.20 ± 0.73	38.54 ± 1.22†
Wall-to-Lumen Ratio	0.13 ± 0.01	0.37 ± 0.01	0.21 ± 0.01†
Perivascular Fibrosis (%)	0.24 ± 0.02	0.76 ± 0.03	0.47 ± 0.02†
Myocardial Fibrosis (%)	0.46 ± 0.02	2.48 ± 0.08	0.93 ± 0.04*†

*P<0.01 vs. DR-C; \dagger P<0.01 vs. DSCHF-V. Data are presented as mean \pm SEM. DR-C: Dahl salt-resistant control rats; DSCHF-V: Dahl salt-sensitive heart failure rats treated with vehicle; DSCHF-I: Dahl salt-sensitive heart failure rats treated with **Imidapril** (1 mg/kg/day for 7 weeks).

Table 2: Effects of Long-Term **Imidapril** Treatment on Gene Expression in the Left Ventricle of Dahl Salt-Sensitive (DS) Rats with Heart Failure.[1][3]



Gene Expression (ratio to GAPDH)	Control (DR-C)	Vehicle-Treated Heart Failure (DSCHF-V)	Imidapril-Treated Heart Failure (DSCHF-I)
eNOS mRNA	0.75 ± 0.03	0.45 ± 0.02	0.68 ± 0.03†
iNOS mRNA	0.25 ± 0.02	0.65 ± 0.04	0.32 ± 0.03†
Type I Collagen mRNA	0.38 ± 0.02	0.85 ± 0.05	0.52 ± 0.04†
Preproendothelin-1 mRNA	1.00 ± 0.05	2.58 ± 0.18	1.45 ± 0.11†
Endothelin A Receptor mRNA	1.00 ± 0.06	2.15 ± 0.15	1.28 ± 0.09†
ACE mRNA	1.00 ± 0.07	2.89 ± 0.21	1.62 ± 0.12*†

^{*}P<0.01 vs. DR-C; †P<0.01 vs. DSCHF-V. Data are presented as mean ± SEM.

Table 3: Effects of **Imidapril** on Renal Function and Nitric Oxide Release in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP).[4][5]



Parameter	Wistar-Kyoto (WKY)	Vehicle- Treated SHRSP	Imidapril- Treated SHRSP (1 mg/day)	Imidapril- Treated SHRSP (10 mg/day)
Systolic Blood Pressure (mmHg)	135 ± 3	248 ± 5	221 ± 6†	145 ± 4†
Heart Weight (g)	1.05 ± 0.03	1.68 ± 0.05	1.51 ± 0.04†	1.12 ± 0.04†
Kidney Weight (g)	1.02 ± 0.02	1.05 ± 0.03	1.03 ± 0.03	1.04 ± 0.02
ACh-Induced Decrease in Renal Perfusion Pressure (%)	58 ± 4	42 ± 4	48 ± 3	56 ± 3†
ACh-Induced NO Release (fmol/min/g kidney wt)	29.7 ± 9.7	7.6 ± 2.1	15.4 ± 3.5	27.1 ± 6.4†

^{*}P<0.01 vs. WKY; \dagger P<0.01 vs. Vehicle-Treated SHRSP. Data are presented as mean \pm SEM.

Experimental Protocols Protocol 1: Preparation of Imidapril for Oral Administration

Materials:

- Imidapril hydrochloride (crystalline solid)
- Phosphate-buffered saline (PBS), pH 7.2
- Sterile, pyrogen-free water for injection or isotonic saline
- Vortex mixer



- Sterile filters (0.22 μm)
- Sterile tubes for storage

Procedure:

- Solubility and Vehicle Selection: Imidapril hydrochloride has a solubility of approximately 1 mg/mL in PBS (pH 7.2)[6]. For oral gavage, Imidapril can be dissolved in aqueous buffers or isotonic saline[6]. The choice of vehicle should be justified in the experimental protocol and its potential effects on the animal model considered.
- Preparation of Imidapril Solution:
 - Aseptically weigh the required amount of Imidapril hydrochloride powder.
 - In a sterile tube, dissolve the powder in the chosen vehicle (e.g., sterile PBS or saline) to the desired final concentration (e.g., 1 mg/mL).
 - Vortex the solution until the Imidapril is completely dissolved.
- Sterilization and Storage:
 - Sterilize the Imidapril solution by passing it through a 0.22 μm sterile filter into a new sterile tube.
 - Aqueous solutions of Imidapril are not recommended to be stored for more than one day[6]. Therefore, it is advised to prepare fresh solutions daily before administration. Stock solutions in organic solvents like DMSO can be stored at -20°C for longer periods, but the final dilution for administration should be made fresh.

Protocol 2: Long-Term Oral Gavage Administration in Rats

Materials:

- Prepared Imidapril solution
- Appropriate gauge gavage needle (e.g., 18-20 gauge for adult rats) with a rounded tip



- Syringes (1 mL or 3 mL)
- Animal scale

Procedure:

- Animal Handling and Restraint:
 - Handle the rats gently to minimize stress. Acclimatize the animals to the handling and restraint procedures for several days before the start of the study.
 - Securely restrain the rat by grasping the loose skin over the shoulders and back of the neck with the thumb and forefinger. Ensure the animal's body is supported.
- Dosage Calculation:
 - Weigh each rat accurately before each administration to calculate the precise volume of the Imidapril solution to be administered based on the target dose (e.g., 1 mg/kg).
- Gavage Administration:
 - Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.
 - Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
 - The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-insert. Do not force the needle.
 - Once the needle is in the esophagus, slowly administer the Imidapril solution.
 - After administration, gently withdraw the gavage needle.
- Post-Administration Monitoring:
 - Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for a few minutes after the procedure.

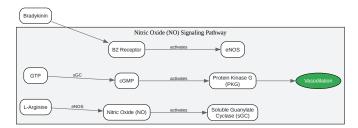


• Regularly monitor the animals for general health, body weight, and any signs of toxicity throughout the long-term study.

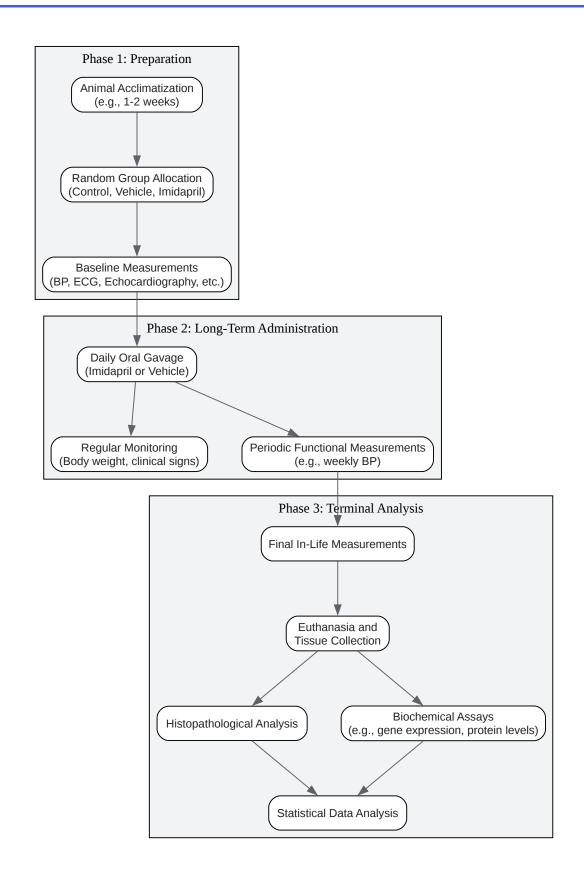
Mandatory Visualizations Signaling Pathways











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